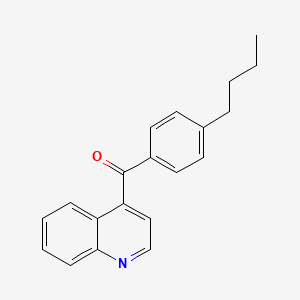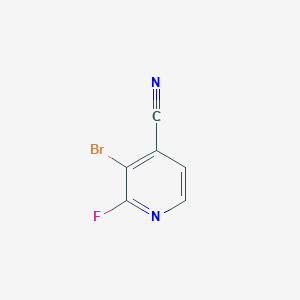
3-Bromo-2-fluoroisonicotinonitrile
Descripción general
Descripción
3-Bromo-2-fluoroisonicotinonitrile is an organic compound with the molecular formula C6H2BrFN2 . It has a molecular weight of 200.996 Da . This compound is used in the field of medicinal chemistry with potential applications in a range of scientific fields.
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluoroisonicotinonitrile has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
3-Bromo-2-fluoroisonicotinonitrile is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives, such as 2-Fluoro-4-bromobiphenyl, play a crucial role in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. However, the synthesis process of these compounds is complex and often involves expensive and toxic reagents, posing challenges for large-scale production (Qiu et al., 2009).
Photocatalysis and Environmental Applications
In the realm of photocatalysis, 3-Bromo-2-fluoroisonicotinonitrile-based materials have been extensively studied for their potential in environmental remediation and solar energy storage. Graphitic carbon nitride (g-C3N4)-based heterojunction photoactive nanocomposites, for instance, are recognized for their excellent physical, optical, and electrical properties under visible light irradiation, making them suitable for photocatalytic treatment of persistent organic pollutants, heavy-metal-ion redox, and oxidative decomposition of pathogens (Huang et al., 2018).
Cancer Research and Photodynamic Therapy
In the field of oncology, the derivatives of 3-Bromo-2-fluoroisonicotinonitrile, such as 3-bromopyruvate, have shown efficacy in inhibiting glycolysis, thereby preventing tumor growth and eradicating existing tumors in animal studies. This compound inhibits key enzymes involved in cancer cell energy metabolism and has shown potential in inducing oxidative stress in cancer cells (Shoshan, 2012).
Fluorescence Spectroscopy and Medical Diagnostics
3-Bromo-2-fluoroisonicotinonitrile-related compounds are also of interest in fluorescence spectroscopy, a technique widely used in biochemistry, molecular biology, and medical diagnostics. Advances in this field, such as radiative decay engineering, have opened new possibilities for enhancing fluorophore emission by modifying radiative decay rates, thereby improving the sensitivity and efficacy of fluorescence-based diagnostic methods (Lakowicz, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-2-fluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHPXMDXYYFSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoroisonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)
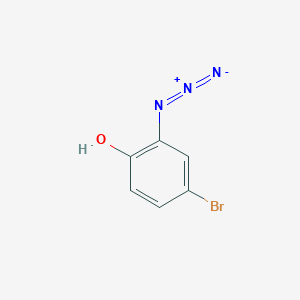
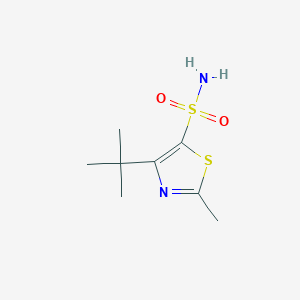
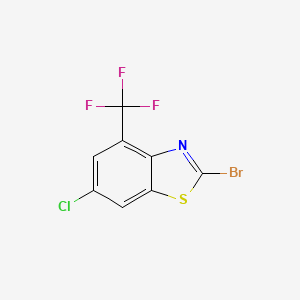
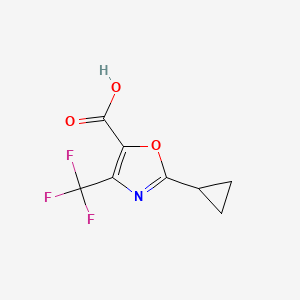
![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)
![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
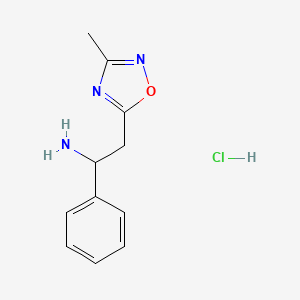

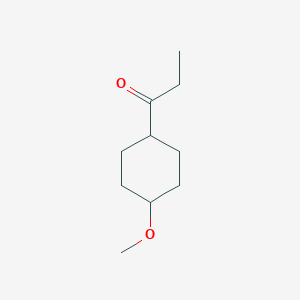
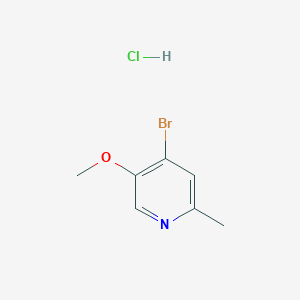
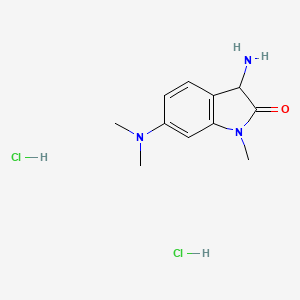
amine hydrochloride](/img/structure/B1383018.png)
